molecular formula C7H8ClNO2S B2412045 2-chloro-3-(ethanesulfonyl)pyridine CAS No. 87695-79-2

2-chloro-3-(ethanesulfonyl)pyridine

Cat. No.: B2412045
CAS No.: 87695-79-2
M. Wt: 205.66
InChI Key: KRIGAYSDVBBXLW-UHFFFAOYSA-N
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Description

2-chloro-3-(ethanesulfonyl)pyridine is a chemical compound with the molecular formula C7H8ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and an ethylsulfonyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(ethanesulfonyl)pyridine typically involves the chlorination of 3-ethylsulfonylpyridine. One common method includes the reaction of 3-ethylsulfonylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C to ensure the selective chlorination at the second position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of safer chlorinating agents and environmentally friendly solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(ethanesulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: 2-Amino-3-ethylsulfonylpyridine, 2-Mercapto-3-ethylsulfonylpyridine.

    Oxidation: this compound sulfone.

    Reduction: 3-Ethylsulfonylpyridine.

Scientific Research Applications

2-chloro-3-(ethanesulfonyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylsulfonylpyridine
  • 2-Chloro-3-phenylsulfonylpyridine
  • 2-Chloro-3-isopropylsulfonylpyridine

Uniqueness

2-chloro-3-(ethanesulfonyl)pyridine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group influences the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-3-ethylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIGAYSDVBBXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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